molecular formula C13H12ClN3O4 B056649 methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 114462-77-0

methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B056649
CAS No.: 114462-77-0
M. Wt: 309.7 g/mol
InChI Key: FVQVKYBLTAVZLW-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClN3O4 and its molecular weight is 309.7 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 114462-77-0) is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3O4, with a molecular weight of 309.71 g/mol. The structural features include a triazole ring and a carboxylate group, which are known to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various triazole derivatives. For instance, a series of novel 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer activities against non-small-cell lung cancer (NSCLC) cell lines. One notable compound exhibited an IC50 value of 6.06 μM against H460 cells, indicating significant cytotoxicity . The mechanism of action involved induction of apoptosis and increased reactive oxygen species (ROS) production, which are critical pathways in cancer cell death.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. Compounds containing the triazole moiety have shown efficacy against various bacterial strains. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against E. coli, suggesting strong antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies indicate that:

  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity.
  • Substituents at various positions on the triazole ring can modulate activity against specific cancer cell lines or pathogens .

Case Study 1: Anticancer Evaluation

In a study focusing on triazole hybrids, this compound was evaluated alongside other derivatives for its ability to inhibit cancer cell proliferation. The study revealed that compounds with similar structural motifs showed promising results in inducing apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways .

Case Study 2: Antimicrobial Testing

Another research effort investigated the antimicrobial efficacy of triazole-based compounds against various pathogens. The results indicated that this compound exhibited significant antibacterial effects comparable to standard antibiotics .

Research Findings Summary

Activity IC50 Value Target Mechanism
Antitumor6.06 μMH460 Cells (NSCLC)Induction of apoptosis; ROS generation
Antimicrobial0.0063 μmol/mLE. coliInhibition of bacterial growth

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12ClN3O4
  • Molecular Weight : 309.71 g/mol
  • CAS Number : 114462-77-0
  • Melting Point : 124-126°C
  • Storage Conditions : 2-8°C

The compound features a triazole ring, which is known for its diverse biological activities. Its structural components contribute to its potential efficacy in various applications.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its effectiveness against a range of pathogenic microorganisms.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed potent activity against both bacterial and fungal strains. The compound's ability to inhibit the growth of these pathogens suggests its potential as a lead compound for the development of new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms.

Case Study :
In vitro studies highlighted in Cancer Research showed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Fungicidal Activity

The compound has shown promise as a fungicide due to its ability to disrupt fungal cell membranes and inhibit spore germination.

Case Study :
Research conducted by agricultural scientists demonstrated that this compound provided effective control against common crop pathogens such as Fusarium and Botrytis. Field trials indicated that application of this compound resulted in a significant reduction in disease incidence and improved crop yields .

Summary of Applications

Application AreaSpecific UseEvidence/Case Studies
Medicinal ChemistryAntimicrobial AgentJournal of Medicinal Chemistry
Anticancer AgentCancer Research
Agricultural ScienceFungicideField trials on crop pathogens

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c1-20-11(18)7-10-12(13(19)21-2)15-16-17(10)9-5-3-8(14)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQVKYBLTAVZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385022
Record name Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114462-77-0
Record name Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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